2-(Trifluoromethyl)pyridin-4-ol
CAS No.: 170886-13-2
Cat. No.: VC20942325
Molecular Formula: C6H4F3NO
Molecular Weight: 163.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 170886-13-2 |
---|---|
Molecular Formula | C6H4F3NO |
Molecular Weight | 163.1 g/mol |
IUPAC Name | 2-(trifluoromethyl)-1H-pyridin-4-one |
Standard InChI | InChI=1S/C6H4F3NO/c7-6(8,9)5-3-4(11)1-2-10-5/h1-3H,(H,10,11) |
Standard InChI Key | LKHCWMQMRXAPHX-UHFFFAOYSA-N |
SMILES | C1=CNC(=CC1=O)C(F)(F)F |
Canonical SMILES | C1=CNC(=CC1=O)C(F)(F)F |
Chemical Identity and Properties
Basic Information
2-(Trifluoromethyl)pyridin-4-ol is identified by the CAS number 170886-13-2 and has the molecular formula C₆H₄F₃NO . The compound is also known by several synonyms including 4-Hydroxy-2-(trifluoromethyl)pyridine, 2-(trifluoromethyl)-4-Pyridinol, and 2-(trifluoromethyl)-1H-pyridin-4-one . It appears as a white powder under standard laboratory conditions and has a molecular weight of 163.1 g/mol .
The physical and chemical properties of 2-(Trifluoromethyl)pyridin-4-ol are summarized in the following table:
Structural Features
The structure of 2-(Trifluoromethyl)pyridin-4-ol is defined by a pyridine ring bearing two key functional groups: a trifluoromethyl (CF₃) substituent at position 2 and a hydroxyl (OH) group at position 4 . This arrangement creates a unique electronic distribution across the molecule, primarily influenced by the strong electron-withdrawing properties of the trifluoromethyl group. The presence of these functional groups contributes to the compound's distinctive reactivity profile and chemical behavior in various synthetic applications.
The hydroxyl group at position 4 can exist in tautomeric forms, alternating between the pyridinol (–OH) and the pyridone (=O) structures, which adds complexity to its chemical behavior and reactivity patterns . This tautomerism influences how the compound participates in various chemical reactions, particularly in nucleophilic substitution processes.
Synthesis Methods
Applications in Complex Syntheses
A patent document indicates the use of 2-(Trifluoromethyl)pyridin-4-ol in more complex synthetic pathways. Specifically, it mentions a mixture of the compound (5 g, 30.7 mmol) with 3,4-difluorobenzaldehyde (4.36 g, 30.7 mmol) for the synthesis of compounds with potential pharmaceutical applications . This demonstrates the compound's utility as a building block in multi-step synthetic processes for developing bioactive molecules.
Reactivity and Chemical Behavior
Reactivity Profile
The reactivity of 2-(Trifluoromethyl)pyridin-4-ol is significantly influenced by its structural features, particularly the electron-withdrawing trifluoromethyl group and the hydroxyl functional group . The trifluoromethyl substituent creates an electron-deficient center at the 2-position of the pyridine ring, which enhances the electrophilicity of adjacent carbon atoms. This electronic effect makes the compound particularly susceptible to nucleophilic attacks at specific positions.
The hydroxyl group at position 4 provides a site for nucleophilic substitution reactions, allowing for diverse chemical transformations. This functional group can be readily converted to other substituents, such as halogens, amines, or ethers, expanding the compound's utility in organic synthesis . The combination of these functional groups creates a versatile chemical entity with predictable reactivity patterns valuable for targeted synthetic applications.
Common Reaction Pathways
2-(Trifluoromethyl)pyridin-4-ol participates in several important reaction pathways that make it valuable as a synthetic intermediate:
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Substitution reactions at the 4-position, where the hydroxyl group can be replaced with various nucleophiles to yield derivatives such as 4-Chloro-2-(trifluoromethyl)pyridine and 4-Amino-2-(trifluoromethyl)pyridine .
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Oxidation reactions that can convert the compound to carboxylic acid derivatives, such as 2-(trifluoromethyl)isonicotinic acid .
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Etherification reactions, as evidenced by its incorporation into more complex structures like 4-Methyl-2-({[2-(trifluoromethyl)pyridin-4-yl]oxy}methyl)morpholine.
These reaction pathways illustrate the compound's versatility as a building block in constructing more complex molecular architectures with potential applications in medicinal chemistry and materials science.
Applications in Research and Industry
Pharmaceutical Intermediates
2-(Trifluoromethyl)pyridin-4-ol serves as a valuable intermediate in pharmaceutical synthesis, particularly in the development of compounds with potential therapeutic activities. The patent literature demonstrates its utility in synthesizing inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2) , which are being investigated for treating conditions such as atherosclerosis and potentially Alzheimer's disease.
The incorporation of the trifluoromethyl group in pharmaceutical compounds often enhances their metabolic stability and lipophilicity, which can improve bioavailability and pharmacokinetic properties. The position of this group at C-2 of the pyridine ring in 2-(Trifluoromethyl)pyridin-4-ol makes it particularly useful for developing compounds where such properties are desired.
Analytical Characterization
Spectroscopic Analysis
The characterization of 2-(Trifluoromethyl)pyridin-4-ol typically involves various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for structural confirmation, with the trifluoromethyl group exhibiting characteristic signals in both ¹H and ¹⁹F NMR spectra. As indicated in commercial listings, ¹H NMR is used for purity determination of the compound, with commercial samples typically exceeding 97% purity .
Infrared (IR) spectroscopy provides valuable information about the functional groups present, particularly the hydroxyl group and the C-F bonds of the trifluoromethyl substituent. Mass spectrometry confirms the molecular weight and provides fragmentation patterns that help verify the structure of the compound.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for assessing the purity of organic compounds like 2-(Trifluoromethyl)pyridin-4-ol. These techniques allow for the separation and quantification of the target compound from potential impurities, ensuring the quality of the material used in research or synthetic applications. The chromatographic behavior of the compound is influenced by its polarity, which is affected by both the hydroxyl group (increasing polarity) and the trifluoromethyl group (decreasing polarity). This dual nature can be exploited in designing appropriate chromatographic methods for purification and analysis.
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